2-(Hydroxymethyl)nicotinic acid, also known as N-hydroxymethyl-nicotinic acid, is a derivative of nicotinic acid characterized by the presence of a hydroxymethyl group at the second position of the pyridine ring. This compound has gained attention due to its potential applications in pharmaceuticals and biochemistry, particularly in the synthesis of various bioactive molecules and as a precursor in medicinal chemistry.
2-(Hydroxymethyl)nicotinic acid is classified as a heterocyclic compound, specifically a pyridine derivative. It can be sourced from natural products or synthesized through various chemical reactions involving nicotinic acid or its derivatives. The compound falls under the category of organic compounds with significant relevance in medicinal chemistry and biochemistry.
The synthesis of 2-(hydroxymethyl)nicotinic acid can be achieved through several methods, with enzymatic and chemical approaches being the most common:
The enzymatic route typically employs recombinant enzymes that facilitate the transformation with high specificity and yield. For instance, a recent study reported yields exceeding 90% within hours when optimizing substrate supply during biotransformation . In contrast, chemical methods may require careful control of reaction parameters to avoid side reactions.
The molecular structure of 2-(hydroxymethyl)nicotinic acid consists of a pyridine ring substituted with a hydroxymethyl group (-CH2OH) at the second carbon and a carboxylic acid group (-COOH) at the third carbon. The molecular formula is C7H9NO3, with a molecular weight of approximately 155.15 g/mol.
2-(Hydroxymethyl)nicotinic acid can participate in various chemical reactions typical for carboxylic acids and alcohols:
These reactions often require specific conditions such as heat, catalysts, or specific solvents to drive the reaction towards completion while minimizing by-products.
The mechanism of action for 2-(hydroxymethyl)nicotinic acid primarily revolves around its role as a biochemical precursor:
Research indicates that derivatives such as N-hydroxymethyl-nicotinic acid exhibit antimicrobial properties, suggesting a mechanism involving inhibition of bacterial growth through interference with metabolic processes .
The strategic incorporation of hydroxymethyl (–CH₂OH) groups into nicotinic acid scaffolds leverages hydrogen-bonding capacity and metabolic stability to enhance bioactivity. Patent analyses reveal that hydroxymethyl-functionalized nicotinic acid derivatives are synthesized via reductive pathways or formaldehyde-mediated hydroxymethylation. For example, N-hydroxymethylation of pyridinecarboxamides employs aqueous formaldehyde under controlled pH (8–10), yielding derivatives where the hydroxymethyl group enhances aqueous solubility and serves as a synthetic handle for further functionalization [8]. The hydroxymethyl group’s polarity facilitates interactions with biological targets like GPR109a, a receptor implicated in lipid metabolism, by mimicking the carboxylic acid pharmacophore’s H-bonding potential while offering improved membrane permeability [6] [7]. Computational studies indicate that the –CH₂OH substituent adopts a pseudo-axial orientation in pyridine ring systems, optimizing steric accessibility for receptor binding [10].
Table 1: Design Rationale for Hydroxymethyl Incorporation
Strategy | Chemical Approach | Functional Advantage |
---|---|---|
Reductive Hydroxymethylation | NaBH₄ reduction of esterified carboxylates | Direct C–OH bond formation; high regioselectivity |
N-Hydroxymethylation | Formaldehyde + carboxamide (pH 8–10) | Enhanced solubility; modular derivatization |
Electrophilic Substitution | POCl₃-mediated chlorination → hydrolysis | Enables C-2/C-5 selective functionalization |
Synthetic routes to 2-(hydroxymethyl)nicotinic acid derivatives diverge significantly based on core scaffold selection, impacting yield, scalability, and pharmacophore accessibility.
Thiobarbituric Acid Route: Initial high-throughput screening identified thiobarbituric acid as a moderate-potency GPR109a agonist (EC₅₀ ≈ 800 nM). However, attempts to incorporate hydroxymethyl at C-2 (e.g., compound 13) resulted in suboptimal activity (EC₅₀ >1,000 nM). Cyclocondensation of thiobarbituric acid with β-ketoesters under acidic conditions (acetic acid, 80°C) affords pyridine-3-carboxylates, but C-2 hydroxymethylation requires post-cyclization modifications, reducing overall efficiency [6].
Pyranopyrimidinedione Scaffold: This scaffold outperforms thiobarbituric acid in potency and synthetic flexibility. A critical advancement emerged with the synthesis of 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-3H-pyrano[2,3-d]pyrimidine-4,7-dione (compound 39), where C-2 difluoromethyl mimics hydroxymethyl’s polarity while conferring metabolic stability. The route involves:
Table 2: Synthetic Route Comparison
Scaffold | Typical Yield | C-2 Modification Flexibility | Optimal EC₅₀ (GPR109a) |
---|---|---|---|
Thiobarbituric acid | 40–55% | Low (thiol group constraints) | 800 nM |
Pyranopyrimidinedione | 75–90% | High (CF₂H, CH₂OH compatible) | 59 nM |
Systematic SAR analyses reveal that C-2 and C-5 substituents critically modulate agonist potency at lipid-regulating receptors (e.g., GPR109a).
C-2 SAR: Fluoroalkyl groups at C-2 significantly enhance activity over alkyl or aromatic groups. Difluoromethyl (–CF₂H, compound 17) achieves EC₅₀ = 120 nM due to:
C-5 SAR: Aliphatic chains with cyclic termini maximize potency. Cyclopropylpropyl (39, EC₅₀ = 59 nM) and cyclobutylethyl (30, EC₅₀ = 130 nM) outperform linear chains (e.g., pentyl 25, EC₅₀ = 110 nM) due to hydrophobic enclosure in the receptor’s transmembrane domain. Spirocyclobutyl (36) retains activity (EC₅₀ = 140 nM), but methyl substitution on cyclopropyl (41) lowers bioavailability despite in vitro potency (AUC₀–₆ₕ = 3.0 μg·h/mL vs. 39’s 34.1 μg·h/mL) [6].
Cyclization Efficacy: Conversion of 2-(hydroxymethyl)nicotinic acylhydrazones to 1,3,4-oxadiazolines via acetic anhydride-mediated cyclization (e.g., compound 25) enhances antimicrobial activity. Yields range from 63–96%, with electron-withdrawing C-5 substituents (e.g., nitrofuran) boosting bioactivity [10].
Table 3: SAR of C-2/C-5 Modifications
Position | Substituent | Representative Compound | EC₅₀ (nM) or MIC (µg/mL) | Key Inference |
---|---|---|---|---|
C-2 | –CH₂OH (hydroxymethyl) | 13 | >1,000 nM | Moderate activity; metabolic vulnerability |
C-2 | –CF₂H (difluoromethyl) | 17 | 120 nM | Enhanced H-bonding; stability |
C-5 | Cyclopropylpropyl | 39 | 59 nM | Ideal hydrophobic enclosure fit |
C-5 | m-NO₂-C₆H₄ (oxadiazoline) | 25 | 7.81 µg/mL (vs. S. aureus) | Antibacterial synergy with scaffold |
Table 4: Cyclization Products from 2-(Hydroxymethyl)nicotinic Acid Derivatives
Precursor Acylhydrazone | Oxadiazoline Product | Yield | Antimicrobial Activity (MIC Range) |
---|---|---|---|
Nicotinohydrazide + 5-nitrofuraldehyde | 25 | 78% | 7.81–15.62 µg/mL (Gram-positive) |
Nicotinohydrazide + 4-hydroxybenzaldehyde | 14 | 63% | >125 µg/mL (Limited activity) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7